Benzhydrylidene-(5-trifluoromethoxy-pyridin-2-yl)-amine
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Overview
Description
Benzhydrylidene-(5-trifluoromethoxy-pyridin-2-yl)-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzhydrylidene group attached to a pyridine ring substituted with a trifluoromethoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydrylidene-(5-trifluoromethoxy-pyridin-2-yl)-amine typically involves the reaction of benzhydryl chloride with 5-(trifluoromethoxy)-2-pyridinamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction yields the desired product after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzhydrylidene-(5-trifluoromethoxy-pyridin-2-yl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Benzhydrylidene-(5-trifluoromethoxy-pyridin-2-yl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzhydrylidene-(5-trifluoromethoxy-pyridin-2-yl)-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzhydrylidene-(5-methoxy-pyridin-2-yl)-amine
- Benzhydrylidene-(5-chloropyridin-2-yl)-amine
- Benzhydrylidene-(5-fluoropyridin-2-yl)-amine
Uniqueness
Benzhydrylidene-(5-trifluoromethoxy-pyridin-2-yl)-amine stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs with different substituents.
Properties
Molecular Formula |
C19H13F3N2O |
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Molecular Weight |
342.3 g/mol |
IUPAC Name |
1,1-diphenyl-N-[5-(trifluoromethoxy)pyridin-2-yl]methanimine |
InChI |
InChI=1S/C19H13F3N2O/c20-19(21,22)25-16-11-12-17(23-13-16)24-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
InChI Key |
DXDRZSCRNFMPPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=NC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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